molecular formula C18H16N4O2S B2978386 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013772-37-6

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2978386
CAS RN: 1013772-37-6
M. Wt: 352.41
InChI Key: KXTFUYRMRIQJKE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds similar to N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have shown promise as antibacterial and antifungal agents. For instance, a study by Palkar et al. (2017) synthesized analogous compounds that exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017). Patel et al. (2015) also synthesized related compounds that were evaluated for antibacterial and antifungal activities against various microorganisms, demonstrating the potential of these compounds in combating microbial infections (Patel, Patel, & Shah, 2015).

Anticancer Potential

In the realm of cancer research, compounds with similar structures have been investigated for their anticancer properties. Zaki, Al-Gendey, and Abdelhamid (2018) reported that certain derivatives demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, suggesting potential applications in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018). Another study by Zhang et al. (2017) designed benzo[d]thiazole-2-carboxamide derivatives and evaluated their cytotoxic effects against various cancer cell lines, indicating their potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

Other Potential Applications

The diverse chemical structure of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide also allows for various other applications. For instance, its structural components, such as benzo[d]thiazole and furan derivatives, have been utilized in different chemical reactions and processes, indicating the compound's potential in various fields of chemistry and pharmacology. Studies like those by Aleksandrov and El’chaninov (2017) and Yuan, Yao, and Tang (2017) explore the reactivity and applications of these derivatives in different chemical contexts (Aleksandrov & El’chaninov, 2017); (Yuan, Yao, & Tang, 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-10-15(20-21(12)2)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFUYRMRIQJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

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